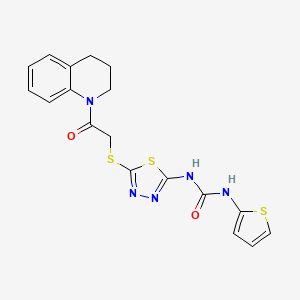

1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea

Descripción

The compound 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea features a unique hybrid structure combining:

- A 1,3,4-thiadiazole core.

- A thiophen-2-yl substituent linked via a urea group.

- A 3,4-dihydroquinoline moiety connected through a thioether-ketone bridge.

Propiedades

IUPAC Name |

1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S3/c24-15(23-9-3-6-12-5-1-2-7-13(12)23)11-27-18-22-21-17(28-18)20-16(25)19-14-8-4-10-26-14/h1-2,4-5,7-8,10H,3,6,9,11H2,(H2,19,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQAJSZSTJKLRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Preparation of 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves multi-step synthetic procedures. The initial steps often include the formation of intermediates, such as the synthesis of 3,4-dihydroquinolin-1(2H)-yl ketones and thiadiazole derivatives, followed by the reaction of these intermediates under controlled conditions to yield the final product.

Industrial Production Methods: Scaling up the synthesis for industrial purposes might require optimization of reaction conditions to enhance yield and purity while ensuring cost-effectiveness. This includes fine-tuning parameters like temperature, solvent selection, and the use of specific catalysts to facilitate reactions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often depend on the desired reaction and the specific functional groups involved.

Major Products Formed: The reaction products can vary, but common outcomes include oxidized derivatives, reduced analogs, and substituted products, each potentially featuring modified biological or chemical properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exhibit promising anticancer properties. A notable study synthesized various urea derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MDA-MB 231 | 0.87 |

| B | HeLa | 1.40 |

| C | A549 | 8.32 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives have shown significant inhibition of inflammatory markers in vitro. For instance, one study reported that a related thiadiazole compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Study on Urease Inhibition

A recent study focused on the urease inhibitory activity of thiadiazole derivatives found that one compound exhibited an IC50 value of 0.87 µM against urease enzymes derived from Jack bean. This suggests that structural modifications in similar compounds could enhance their inhibitory potency .

Synthesis and Evaluation of Derivatives

Another study synthesized a series of urea derivatives targeting various biological pathways. The synthesized compounds were evaluated for their anticancer activity against different cell lines, revealing significant cytotoxic effects that could be attributed to the presence of the thiadiazole and urea functionalities .

Mecanismo De Acción

The mechanism of action of 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies often focus on its binding affinity, specificity, and the biochemical pathways it influences.

Comparación Con Compuestos Similares

Thiadiazole-Urea Derivatives

Key Differences :

- The dihydroquinoline moiety increases lipophilicity (predicted logP > 3.5) compared to simpler aryl substituents, possibly aiding blood-brain barrier penetration .

Dihydroquinoline/Quinazoline-Thiadiazole Hybrids

Key Insights :

Thiophene-Containing Thiadiazoles

Key Differences :

Thioether-Linked Compounds

Key Insights :

- The thioether-ketone bridge in the target compound may improve solubility compared to alkyl thioethers, balancing logP for optimal bioavailability .

Research Findings and Implications

- Synthetic Routes : The target compound can be synthesized via:

- Gaps in Data: No direct pharmacological data for the target compound exists in the provided evidence. Further studies should prioritize: In vitro cytotoxicity screening. Molecular docking against EGFR or bacterial topoisomerase IV.

Actividad Biológica

The compound 1-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a complex heterocyclic structure that incorporates various bioactive moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 493.6 g/mol. The structure features a 3,4-dihydroquinoline moiety known for its cytotoxic properties, alongside thiadiazole and thiophene groups that enhance its biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of p38 MAP Kinase : Compounds with the 3,4-dihydroquinoline structure have been shown to inhibit p38 MAP kinase, leading to cytotoxic effects in cancer cells.

- Antimicrobial Activity : The presence of thiadiazole derivatives has been linked to significant antibacterial and antifungal properties. These compounds often exhibit enhanced membrane permeability due to their lipophilicity, facilitating their action against microbial pathogens .

Anticancer Activity

Research indicates that derivatives containing the 3,4-dihydroquinoline structure exhibit potent anticancer activities. For instance:

- In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with cell survival.

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

- A study highlighted that thiadiazole derivatives possess antibacterial and antifungal properties, particularly against Candida albicans. The effectiveness of these compounds increases with concentration, indicating a dose-dependent relationship .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects via p38 MAPK inhibition | |

| Antifungal | Effective against Candida albicans | |

| Antibacterial | Broad-spectrum activity |

Detailed Findings

- Cytotoxicity Assays : Compounds similar to the target structure were tested against various cancer cell lines. Results indicated significant reductions in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

- Antifungal Testing : In studies involving Candida albicans, the inhibition zones increased proportionally with the concentration of the thiadiazole derivatives tested. The most effective derivative achieved an IC50 value significantly lower than traditional antifungal agents .

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound plays a crucial role in its biological activity:

- The thiadiazole ring enhances the compound's interaction with biological targets due to its electron-withdrawing characteristics.

- Substituents on the thiophene ring can modulate lipophilicity and thus influence membrane penetration and bioavailability.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

| Compound Modification | Activity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| Fluorine-substituted aryl ring | 16.2 (Anticancer) | Topoisomerase II | |

| Thiophene → Pyridine swap | 50.0 (Antimicrobial) | E. coli | |

| Dihydroquinoline core | 8.5 (Anti-TB) | M. tuberculosis |

Q. Table 2. Optimal Reaction Conditions for Key Synthesis Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ethanol, bromine, 80°C, 6h | 72.5 | 92 |

| 2 | NaBH₄, absolute ethanol, 4h reflux | 81.5 | 95 |

| 3 | Recrystallization (ethanol/water) | 69–81 | ≥98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.